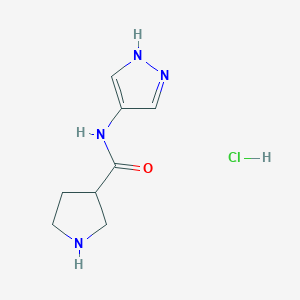![molecular formula C23H24N6O2 B2778294 1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide CAS No. 1251598-20-5](/img/structure/B2778294.png)
1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.485. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-N~4~-(2-methylbenzyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation
The compound has been used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and has been applied to methoxy protected (-)-Δ8-THC and cholesterol .
Anti-Fibrosis Activity
Some compounds similar to the one have shown better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Synthesis of Novel Compounds
The compound has been used in the synthesis of novel compounds, as indicated by the presence of the compound in the synthesis of (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol .
Biological Evaluation
The compound has been used in biological evaluations, as indicated by the presence of the compound in the synthesis of 1,3,4-Oxadiazole .
Chemical Transformations
The compound has been used in various chemical transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .
Drug Development
The compound is also known as BLU-667 (Pralsetinib), a highly efficient, selective RET (c-RET) inhibitor, with an IC50 value of 0.4 nM . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM . It has been used in the development of drugs for the treatment of cancers driven by various RET mutations and fusions .
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby preventing the signaling pathways that lead to cell growth and proliferation . It has been shown to be effective against both wild-type RET and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting RET, Pralsetinib disrupts several downstream signaling pathways involved in cell growth and proliferation . This includes pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often overactive in cancer cells .
Pharmacokinetics
The compound is soluble in DMSO, allowing for good bioavailability when administered orally . Its pKa value suggests it will be predominantly uncharged at physiological pH, which may aid in its absorption and distribution within the body . Further pharmacokinetic studies would be needed to fully understand its ADME properties.
Result of Action
The inhibition of RET by Pralsetinib leads to a decrease in cell growth and proliferation, particularly in cells where RET is overactive or mutated . This can lead to the shrinkage of tumors in cancers driven by these RET alterations .
Action Environment
The action of Pralsetinib can be influenced by various environmental factors. For example, the presence of other medications could potentially affect its absorption, distribution, metabolism, or excretion. Additionally, factors such as the patient’s age, diet, and overall health status could also influence its efficacy and safety. It is stored at 4°C, indicating that it requires a controlled environment for optimal stability .
Propiedades
IUPAC Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-14(2)21-27-23(31-28-21)17-9-10-24-20(11-17)29-16(4)19(13-26-29)22(30)25-12-18-8-6-5-7-15(18)3/h5-11,13-14H,12H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNBWDOLVDIVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=C2)C3=NC=CC(=C3)C4=NC(=NO4)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(2-methylphenyl)methyl]-1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

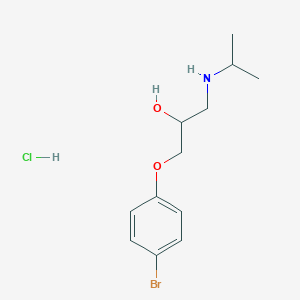

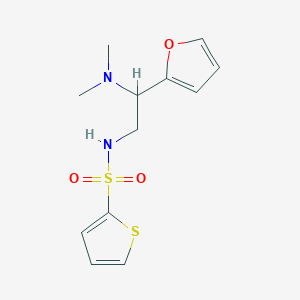
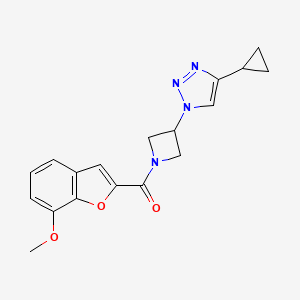
![3-Methoxy-4-[2-(2-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B2778217.png)

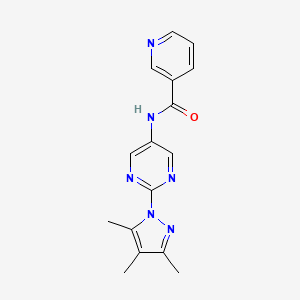
![2-ethyl-1-[3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2778221.png)
![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)
![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)
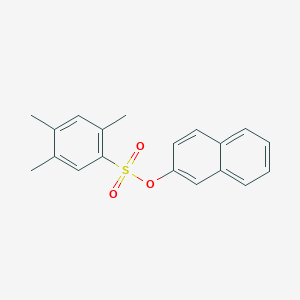
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)
![4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
